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molecular formula C10H11ClO B3250573 2-(4-Chlorophenyl)-2-methylpropanal CAS No. 20401-29-0

2-(4-Chlorophenyl)-2-methylpropanal

Cat. No. B3250573
M. Wt: 182.64 g/mol
InChI Key: YNXOMDRPWQMDQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216972B2

Procedure details

To a stirring solution of oxalyl chloride (1.422 mL, 16.25 mmol) in 40 mL of dichloromethane at −5° C. was added dimethylsulfoxide (1.153 mL, 16.25 mmol) dropwise. After 15 min of stirring, a solution of 2-(4-chlorophenyl)-2-methylpropan-1-ol (1.0 g, 5.42 mmol) in 15 mL of dichloromethane was added dropwise and the resulting mixture was stirred for 30 min at the same temperature. Then triethylamine (3.02 mL, 21.66 mmol) was added and the resulting mixture was stirred for 1 hr at −20° C. with gradual warm-up to room temperature over 2 hrs. The reaction was quenched with water and extracted with ether. The organic layer was separated and washed with brine. It was then dried over anhyd. magnesium sulfate, concentrated and chromatographed using silica gel flash chromatography to yield 2-(4-chlorophenyl)-2-methylpropanal (0.82 g, 4.49 mmol, 83% yield) as a clear oil. 1H NMR (400 MHz, CDCl3) δ ppm 9.48 (1H, s), 7.33-7.39 (2H, m), 7.21 (2H, d, J=8.79 Hz), 1.46 (6H, s).
Quantity
1.422 mL
Type
reactant
Reaction Step One
Quantity
1.153 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
3.02 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([C:18]([CH3:22])([CH3:21])[CH2:19][OH:20])=[CH:14][CH:13]=1.C(N(CC)CC)C>ClCCl>[Cl:11][C:12]1[CH:13]=[CH:14][C:15]([C:18]([CH3:22])([CH3:21])[CH:19]=[O:20])=[CH:16][CH:17]=1

Inputs

Step One
Name
Quantity
1.422 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
1.153 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C(CO)(C)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
3.02 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After 15 min of stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 30 min at the same temperature
Duration
30 min
STIRRING
Type
STIRRING
Details
the resulting mixture was stirred for 1 hr at −20° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine
CUSTOM
Type
CUSTOM
Details
It was then dried over anhyd
CONCENTRATION
Type
CONCENTRATION
Details
magnesium sulfate, concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C(C=O)(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.49 mmol
AMOUNT: MASS 0.82 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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